molecular formula C7H11ClO2 B12625827 Methyl 4-chloro-2-ethylbut-2-enoate CAS No. 919087-51-7

Methyl 4-chloro-2-ethylbut-2-enoate

Cat. No.: B12625827
CAS No.: 919087-51-7
M. Wt: 162.61 g/mol
InChI Key: QCXVBKTXFNALDV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-ethylbut-2-enoate (CAS Number 919087-51-7) is an organic ester compound with the molecular formula C7H11ClO2 and a molecular weight of 162.614 g/mol . This compound features a chloro-substituted unsaturated ester structure, which is often of significant interest in organic synthesis and medicinal chemistry as a potential building block or intermediate. The specific physical properties, detailed handling instructions, and a complete safety profile for this compound are not fully available and should be established through further testing in a laboratory setting. This product is intended for research and development purposes only in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the relevant safety data sheets and conduct their own thorough literature reviews to ascertain potential applications, as the specific research value and mechanism of action for this particular compound are not widely documented in the readily available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919087-51-7

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

methyl 4-chloro-2-ethylbut-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-3-6(4-5-8)7(9)10-2/h4H,3,5H2,1-2H3

InChI Key

QCXVBKTXFNALDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 4 Chloro 2 Ethylbut 2 Enoate and Structurally Similar Analogues

Approaches to Carbon-Carbon Bond Formation for the Butenoate Backbone

The formation of the carbon-carbon double bond within the butenoate framework is a critical step in the synthesis of methyl 4-chloro-2-ethylbut-2-enoate and its analogs. Several powerful reactions are employed to achieve this, with olefination reactions being particularly prominent.

Olefination Reactions (e.g., Wittig-type, Horner-Wadsworth-Emmons)

Olefination reactions are a class of chemical reactions that convert carbonyl compounds (aldehydes and ketones) into alkenes (olefins). nih.gov Among the most widely used are the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. thermofisher.comtcichemicals.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. thermofisher.com This method is highly versatile for forming carbon-carbon double bonds. beilstein-journals.orgnih.gov A chemo-enzymatic approach combining a carboxylic acid reduction to an aldehyde followed by a Wittig reaction has been developed for the synthesis of α,β-unsaturated esters. nih.gov The reaction can even be performed in aqueous media, which can lead to accelerated reaction rates and high yields. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgorganic-chemistry.org This often leads to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. The HWE reaction is particularly effective for the synthesis of α,β-unsaturated esters and typically favors the formation of the (E)-isomer, or trans-alkene. organic-chemistry.orgnrochemistry.com Various bases and solvent systems can be employed to optimize the reaction conditions. beilstein-journals.org

ReactionReagentsKey Features
Wittig Reaction Aldehyde/Ketone, Phosphorus YlideForms C=C bond, produces phosphine oxide byproduct. thermofisher.com
Horner-Wadsworth-Emmons (HWE) Reaction Aldehyde/Ketone, Phosphonate CarbanionGenerally gives (E)-alkenes, water-soluble phosphate byproduct. wikipedia.orgnrochemistry.com

Claisen Condensations and Related Rearrangements

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product of a classic Claisen condensation is a β-keto ester. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org While not a direct method for synthesizing α,β-unsaturated esters in a single step, the resulting β-keto ester can be further modified (e.g., through reduction and elimination) to yield the desired butenoate structure. For the reaction to proceed, at least one of the esters must have an α-proton and be able to form an enolate. wikipedia.org The choice of base is crucial; it must be strong enough to deprotonate the ester but should not interfere with the reaction through nucleophilic substitution. wikipedia.org

A "crossed" Claisen condensation, involving two different esters, can be synthetically useful, especially if one of the esters is non-enolizable. organic-chemistry.org The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. organic-chemistry.org

Strategies for Stereoselective Olefin Synthesis (E/Z Isomer Control)

The geometry of the double bond in substituted butenoates, designated as either (E) (entgegen, opposite) or (Z) (zusammen, together), can significantly influence the properties and reactivity of the molecule. Therefore, controlling the E/Z isomer ratio is a critical aspect of synthesis.

In the Wittig reaction , the stereochemical outcome is influenced by the nature of the ylide. Stabilized ylides, which are less reactive, tend to favor the formation of the thermodynamically more stable (E)-alkene. uchicago.edu Conversely, non-stabilized ylides often lead to the kinetically controlled (Z)-alkene. uchicago.edu The Schlosser modification of the Wittig reaction can be employed to generate pure (E)-alkenes. thermofisher.com

The Horner-Wadsworth-Emmons reaction generally exhibits a high preference for the (E)-isomer. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS and 18-crown-6 (B118740) in THF), can provide the (Z)-isomer with high selectivity. nrochemistry.com

For existing E/Z mixtures, isomerization can be achieved through various methods, including photochemical irradiation, or catalysis with agents like iodine or transition metals. researchgate.net

Introduction and Manipulation of the Methyl Ester Group

The methyl ester functionality is a key component of the target molecule. It can be introduced through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct Esterification Techniques

Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. quora.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is often removed, or an excess of the alcohol is used. quora.comausetute.com.au For example, butanoic acid can be reacted with methanol (B129727) in the presence of an acid catalyst to produce methyl butanoate. youtube.com

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, monomethyl succinate (B1194679) can be treated with oxalyl chloride to form methyl 4-chloro-4-oxobutanoate, which can then be reacted with an appropriate nucleophile. chemicalbook.com

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com For example, to synthesize this compound from a corresponding ethyl ester, one could use methanol in the presence of a catalyst. youtube.com Base-catalyzed transesterification is often rapid and proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com A wide variety of catalysts, including metal complexes and enzymes, have been developed for transesterification, allowing for mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov

MethodDescription
Fischer-Speier Esterification Reaction of a carboxylic acid and an alcohol with an acid catalyst. quora.comtruman.edu
Transesterification Exchange of the alkoxy group of an ester with another alcohol, can be acid or base-catalyzed. masterorganicchemistry.comyoutube.com

Strategies for Chlorination at the Allylic Position (C4)

The introduction of a chlorine atom at the C4 position of the but-2-enoate framework is a critical step in the synthesis of the title compound. This transformation requires methods that are selective for the allylic position, avoiding unwanted reactions at the double bond or the ester functionality.

Selective Halogenation Methods

Direct chlorination of an allylic C-H bond is a primary strategy. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for this purpose, often under free-radical conditions initiated by light or a radical initiator. ucla.edu The stability of the resulting allylic radical intermediate favors substitution at the allylic position over addition to the double bond, especially at low halogen concentrations. ucla.edu

Another effective approach involves the use of selenium-catalyzed allylic chlorination. Phenylselenenyl chloride can catalyze the ene-chlorination of olefins with NCS, providing a method for converting C-H bonds to C-Cl bonds. acs.org

The chlorination of α,β-unsaturated ketones and esters with chlorine in methanol has also been studied. These reactions can yield a mixture of products, and the regioselectivity can be influenced by the presence of acid scavengers like pyridine (B92270). rsc.org

A plausible and widely applicable route to this compound involves the chlorination of its precursor, Methyl 2-ethyl-4-hydroxybut-2-enoate. This precursor can be synthesized through various methods for constructing α,β-unsaturated esters, such as the Wittig or Horner-Wadsworth-Emmons reaction, followed by or incorporating a hydroxymethyl group at the β-position.

Functional Group Interconversions Leading to Allylic Chloride

A more controlled and often higher-yielding approach to the desired allylic chloride is through the functional group interconversion of a precursor allylic alcohol. This two-step strategy involves the synthesis of Methyl 2-ethyl-4-hydroxybut-2-enoate followed by the conversion of the hydroxyl group to a chloride.

The synthesis of the precursor, Methyl 2-ethyl-4-hydroxybut-2-enoate, can be envisioned through several established synthetic methods for α,β-unsaturated esters. For instance, an aldol (B89426) condensation between propanal and an appropriate glyoxylate (B1226380) derivative, followed by dehydration, could furnish the desired carbon skeleton. Alternatively, a Reformatsky-type reaction with ethyl 2-bromopropanoate (B1255678) and a protected hydroxyacetaldehyde could be employed.

Once the allylic alcohol, Methyl 2-ethyl-4-hydroxybut-2-enoate, is obtained, it can be converted to the corresponding allylic chloride using a variety of reagents. Common methods for this transformation include the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. researchgate.net Other reagents such as the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) or oxalyl chloride can also be effective. The choice of reagent can be critical to avoid side reactions and control stereochemistry.

Reagent SystemDescription
N-Chlorosuccinimide (NCS)Commonly used for free-radical allylic chlorination. ucla.edu
Thionyl Chloride (SOCl₂)Converts allylic alcohols to allylic chlorides. researchgate.net
Appel Reaction (PPh₃/CCl₄)A mild method for converting alcohols to chlorides.
Oxalyl ChlorideAnother effective reagent for the conversion of alcohols to chlorides.
Iridium CatalysisIridium complexes can catalyze the 1,3-hydrogen shift and subsequent chlorination of allylic alcohols. researchgate.netdiva-portal.org

Multistep Synthesis Routes for Complex Derivatives

This compound and its analogues are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. The allylic chloride is a good leaving group, making it susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions. The α,β-unsaturated ester moiety can act as a Michael acceptor and a dienophile in Diels-Alder reactions. wikipedia.org

These reactive handles allow for the elaboration of the molecule into more complex structures. For example, reaction with nucleophiles such as amines, thiols, or carbanions can lead to the introduction of a wide range of functional groups at the C4 position. The resulting products can then be further modified. For instance, reduction of the ester group, followed by cyclization, could lead to the formation of lactones or other heterocyclic systems.

The development of multistep synthetic sequences often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comlibretexts.orgyoutube.comyoutube.com For complex molecules derived from this compound, this analysis would identify the key bond formations and functional group transformations necessary to construct the target.

Catalytic Approaches in Synthetic Transformations

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. Catalytic methods can offer advantages in terms of milder reaction conditions, higher yields, and improved stereoselectivity.

For the key step of introducing the chlorine atom, iridium-catalyzed 1,3-hydrogen shift/chlorination of allylic alcohols presents a modern and highly selective method. researchgate.netdiva-portal.org This approach can lead to the formation of α-chloroketones and aldehydes as single constitutional isomers. diva-portal.org

Furthermore, catalytic allylic oxidation of internal alkenes has emerged as a powerful strategy for introducing functionality at the allylic position. nih.govresearchgate.net While direct oxidation to the chloride may be challenging, oxidation to an allylic alcohol or other functional group that can be subsequently converted to a chloride is a viable pathway. rsc.orgquimicaorganica.org For instance, selenium-catalyzed oxidation followed by chlorination offers a potential route.

In the context of elaborating the molecule, various catalytic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed if a suitable precursor (e.g., a vinyl halide or triflate) is used. These reactions allow for the formation of new carbon-carbon bonds and the introduction of diverse substituents.

The table below summarizes some catalytic approaches relevant to the synthesis and transformation of the target compound and its analogues.

Catalytic MethodApplication
Iridium-catalyzed allylic chlorinationSelective chlorination of allylic alcohols. researchgate.netdiva-portal.org
Selenium-catalyzed allylic oxidationIntroduction of an oxygen functional group at the allylic position.
Palladium-catalyzed cross-couplingFormation of C-C bonds for derivatization.
Ruthenium-catalyzed metathesisCan be used for the synthesis of the unsaturated backbone.
Lewis acid catalysisCan be used in Diels-Alder reactions where the ester acts as a dienophile. wikipedia.org

Chemical Reactivity and Mechanistic Studies of Methyl 4 Chloro 2 Ethylbut 2 Enoate

Nucleophilic Substitution Reactions at the Allylic Chlorine Atom

The presence of a chlorine atom on a carbon adjacent to a double bond (an allylic position) confers enhanced reactivity towards nucleophilic substitution. This is due to the ability of the adjacent π-system to stabilize the transition state and any potential carbocationic intermediates. Allylic halides can undergo substitution via both S(_N)1 and S(_N)2 pathways, and the operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the substrate. ucalgary.cainflibnet.ac.in

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution at the allylic chloride of Methyl 4-chloro-2-ethylbut-2-enoate are expected to be significantly faster than for a corresponding saturated primary alkyl chloride. This rate enhancement is attributed to the stabilization of the transition state through conjugation with the adjacent double bond.

For an S(_N)2 reaction , the rate would be second order, depending on the concentrations of both the substrate and the nucleophile. The transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The p-orbitals of the developing transition state can overlap with the π-system of the double bond, lowering its energy.

For an S(_N)1 reaction , the rate-determining step is the unimolecular dissociation of the chloride ion to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the C2 and C4 carbons. The rate of an S(_N)1 reaction would be first order, dependent only on the concentration of the substrate.

The thermodynamics of the substitution will be dictated by the relative bond strengths of the C-Cl bond and the newly formed C-Nucleophile bond. Generally, the formation of bonds with softer nucleophiles (e.g., iodide, thiolate) is thermodynamically favorable. The stability of the final product also plays a crucial role. In the case of allylic systems, the possibility of forming a thermodynamically more stable rearranged product exists. quimicaorganica.org

Table 1: Predicted Kinetic and Thermodynamic Parameters for Nucleophilic Substitution

Reaction TypeExpected Rate LawKey Factors Influencing RateThermodynamic Considerations
S(_N)2 rate = k[Substrate][Nucleophile]Strength & concentration of nucleophile, solvent polarity (aprotic favored), steric hindrance at C4.Favorable for strong, soft nucleophiles. Product is typically the direct substitution product.
S(_N)1 rate = k[Substrate]Solvent polarity (protic favored), stability of the allylic carbocation.Can lead to a mixture of direct (kinetic) and rearranged (thermodynamic) products.
S(_N)2' rate = k[Substrate][Nucleophile]Steric hindrance at C4, nature of the nucleophile.Leads to the rearranged product.

This table presents generalized predictive data based on established principles of physical organic chemistry for analogous allylic systems. Specific experimental values for this compound are not available.

Influence of Nucleophile and Solvent on Reaction Pathway

The choice of nucleophile and solvent is critical in directing the outcome of the substitution reaction.

Strong, unhindered nucleophiles (e.g., I, CN, RS) in polar aprotic solvents (e.g., acetone, DMSO) will favor the S(_N)2 mechanism , leading to the direct substitution product, Methyl 4-nucleophil-2-ethylbut-2-enoate.

Weak nucleophiles (e.g., H(_2)O, ROH) in polar protic solvents (e.g., ethanol, water) will promote the S(_N)1 mechanism . This proceeds through the resonance-stabilized allylic carbocation. The nucleophile can then attack at either C4 (direct substitution) or C2 (allylic rearrangement, or S(_N)1' product), potentially leading to a mixture of products. The ethyl group at C2 would likely disfavor attack at this position due to steric hindrance and the electronic effect of the ester group, thus the C4-substituted product is expected to be major.

Bulky nucleophiles may favor an S(_N)2' reaction , where the nucleophile attacks the γ-carbon (C2) of the double bond, with concomitant migration of the double bond and expulsion of the chloride ion. However, the presence of the ester group at C2 makes this pathway less likely.

Reactivity of the α,β-Unsaturated System

The electron-withdrawing nature of the methyl ester group polarizes the C=C double bond, making the β-carbon (C3) electrophilic. This allows for conjugate addition reactions. The double bond can also participate in cycloaddition reactions, acting as a dienophile.

Conjugate Addition Reactions (1,4-Additions)

Conjugate addition, or Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.orgpressbooks.publumenlearning.com This reaction is facilitated by the ability of the carbonyl group to stabilize the resulting enolate intermediate through resonance.

A variety of soft nucleophiles, such as cuprates (Gilman reagents), enamines, and stabilized carbanions (e.g., from malonic esters), are effective for conjugate addition. The ethyl group at the C2 position will sterically hinder the approach of the nucleophile to the β-carbon to some extent, potentially slowing the reaction rate compared to an unsubstituted butenoate. The reaction with a generic nucleophile "Nu" would proceed as follows, leading to a saturated ester after workup.

Table 2: Representative Nucleophiles for Conjugate Addition and Expected Products

Nucleophile (Reagent)Expected Product after Workup
Diorganocopper (R(_2)CuLi)Methyl 3-alkyl-4-chloro-2-ethylbutanoate
Thiolate (RS)Methyl 4-chloro-2-ethyl-3-(alkylthio)butanoate
Malonate ester enolateMethyl 4-chloro-3-(dicarboalkoxymethyl)-2-ethylbutanoate

This table provides illustrative examples based on the general reactivity of α,β-unsaturated esters. pressbooks.pubmasterorganicchemistry.com

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The electron-deficient double bond of this compound makes it a suitable dienophile for the Diels-Alder reaction , a [4+2] cycloaddition with a conjugated diene. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction rate is enhanced by the electron-withdrawing ester group. However, the C2-ethyl group may introduce some steric hindrance, influencing the stereochemical outcome of the reaction.

When reacting with an unsymmetrical diene, the regioselectivity of the Diels-Alder reaction will be governed by the electronic effects of the substituents on both the diene and the dienophile. The ethyl group, being weakly electron-donating, and the ester group, being electron-withdrawing, will influence the orbital coefficients of the dienophile's LUMO, directing the regiochemical outcome. The reaction is expected to be stereospecific, with the relative stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. chemistrysteps.com

The α,β-unsaturated ester can also potentially participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings.

Electrophilic Addition to the Double Bond

While the double bond is electron-deficient, it can still undergo electrophilic addition, although this is generally less favorable than for electron-rich alkenes. Reaction with strong electrophiles, such as halogens (e.g., Br(_2)), would proceed via a halonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack would be influenced by the electronic effects of the ester and the ethyl group. The attack of the nucleophile would likely occur at the β-carbon (C3) due to the electron-withdrawing effect of the ester group, which destabilizes a positive charge at the α-carbon (C2).

Transformations of the Ester Moiety

Hydrolysis and Saponification Mechanisms

Transamidation and Reduction Reactions

Similarly, there is a lack of specific research findings concerning the transamidation and reduction reactions of this compound. General methods for the conversion of esters to amides or their reduction to alcohols are fundamental in organic synthesis, but specific applications, catalyst systems, and reaction efficiencies for this particular chlorinated ester have not been detailed in the available sources.

Organometallic Reactions and Cross-Coupling Strategies

Research has been conducted on the utility of (E)-Methyl 4-chloro-2-ethylbut-2-enoate as a substrate in sophisticated carbon-carbon bond-forming reactions. Specifically, its application in copper-catalyzed enantioselective allylic alkylation with vinylaluminum reagents has been explored. bc.educore.ac.uk These transformations are significant for their ability to construct complex molecular architectures, including challenging all-carbon quaternary stereogenic centers. core.ac.uk

In this context, the reaction involves an N-heterocyclic carbene (NHC) complex and a copper salt to promote the vinyl addition. bc.educore.ac.uk The process is highly site- and enantioselective, yielding desired SN2' products with high selectivity. bc.educore.ac.uk The vinylaluminum reagents are typically generated in situ from terminal alkynes. bc.educore.ac.uk This methodology highlights the role of this compound as a building block for accessing valuable, enantiomerically enriched compounds. core.ac.uk

Infrared spectroscopy data has been reported for (E)-Methyl 4-chloro-2-ethylbut-2-enoate, providing characteristic absorption frequencies for its functional groups. bc.edu

Table 1: Infrared (IR) Spectroscopy Data for (E)-Methyl 4-chloro-2-ethylbut-2-enoate

Wavenumber (cm⁻¹) Intensity Assignment
2974 medium C-H stretch
2955 medium C-H stretch
2886 weak C-H stretch
1715 strong C=O (ester) stretch
1652 medium C=C stretch
1463 medium -
1438 strong -
1381 weak -
1300 strong -
1243 strong -
1205 strong -
1174 strong -
1136 strong -
1098 medium -
1067 medium -
1035 - -

Data sourced from a doctoral thesis, which characterized the compound for use in catalytic reactions. bc.edu

Elimination and Rearrangement Reactions

Detailed studies focusing specifically on the elimination and rearrangement reactions of this compound are not present in the surveyed literature. The presence of a chlorine atom on the allylic carbon suggests potential for various elimination and rearrangement pathways, but specific investigations into these reactions for this compound have not been published.

Studies on Enolization and Tautomerism

There are no specific studies available that investigate the enolization and tautomerism of this compound. While the compound has α-hydrogens, research into the formation, stability, and reactivity of its enol or enolate forms has not been documented. bc.edu

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Chloro 2 Ethylbut 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of Methyl 4-chloro-2-ethylbut-2-enoate provides a precise count of the different types of protons and their neighboring environments. The expected signals are assigned based on their chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity), which arises from spin-spin coupling with adjacent protons. The coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Based on established principles, the predicted ¹H NMR assignments for this compound are as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₂-CH₃ (Ethyl)1.0 - 1.2Triplet (t)~7.53H
-CH₂-CH₃ (Ethyl)2.2 - 2.4Quartet (q)~7.52H
-O-CH₃ (Methyl Ester)3.7 - 3.8Singlet (s)N/A3H
-CH₂-Cl (Chloromethyl)4.1 - 4.3Doublet (d)~7.02H
=CH- (Vinylic)6.0 - 6.2Triplet (t)~7.01H

The methyl protons of the ethyl group appear as a triplet due to coupling with the adjacent methylene protons.

The methylene protons of the ethyl group appear as a quartet, being split by the three neighboring methyl protons.

The methyl ester protons are isolated and thus appear as a singlet.

The chloromethyl protons are coupled to the vinylic proton, resulting in a doublet.

The vinylic proton shows a triplet multiplicity due to coupling with the two protons of the chloromethyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. libretexts.org Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at a higher chemical shift (downfield). libretexts.orgoregonstate.edu

The predicted chemical shifts for the seven distinct carbons in this compound are detailed below:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
-CH₂-C H₃ (Ethyl)12 - 15Primary (sp³)
-C H₂-CH₃ (Ethyl)20 - 25Secondary (sp³)
-C H₂-Cl (Chloromethyl)45 - 50Secondary (sp³)
-O-C H₃ (Methyl Ester)51 - 53Primary (sp³)
-C =CH- (Alkene)125 - 130Quaternary (sp²)
=C H- (Alkene)140 - 145Tertiary (sp²)
C =O (Carbonyl)165 - 170Quaternary (sp²)

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, and another between the vinylic =CH- proton and the -CH₂-Cl protons, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com This technique would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (long-range correlations). princeton.edu Key expected HMBC correlations for this molecule would include:

The methyl ester protons (-O-CH₃) to the carbonyl carbon (C=O).

The ethyl group protons (-CH₂-CH₃) to the quaternary alkene carbon (-C=).

The chloromethyl protons (-CH₂-Cl) to both the tertiary (=CH-) and quaternary (-C=) alkene carbons.

The vinylic proton (=CH-) to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry. In this case, it could be used to confirm the geometry of the double bond (E/Z isomerism) by observing spatial correlations between the vinylic proton and either the ethyl group or the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and elemental formula, and its fragmentation pattern offers corroborating evidence for the proposed structure.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its elemental formula. europa.eu For this compound, the molecular formula is C₇H₁₁ClO₂.

The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition. A crucial diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of the M+ and M+2 isotope peaks in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Property Value
Molecular FormulaC₇H₁₁ClO₂
Calculated Exact Mass [M]⁺162.04476 Da
Expected [M+2]⁺ Peak~33% of [M]⁺

In mass spectrometry, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. chemguide.co.uk The analysis of these patterns helps to confirm the connectivity of atoms. libretexts.org

For this compound, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group and the double bond.

Predicted Fragment Ion (m/z) Proposed Lost Neutral Fragment Fragment Structure
131•OCH₃ (31 Da)[M - OCH₃]⁺
127•Cl (35 Da)[M - Cl]⁺
113•CH₂Cl (49 Da)[M - CH₂Cl]⁺
103•C₂H₅ and CO (57 Da)[M - C₂H₅ - CO]⁺
59C₅H₆Cl (101 Da)[COOCH₃]⁺

These fragmentation pathways, initiated by the energetically unstable molecular ion, provide strong confirmatory evidence for the arrangement of the ester, ethyl, and chloromethyl functional groups within the molecule. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. For this compound, the key functional groups are the α,β-unsaturated ester, the carbon-chlorine bond, and the alkyl portions.

The analysis of the IR spectrum of this compound would be expected to show several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the C=C double bond, this peak is anticipated to appear in the range of 1730-1715 cm⁻¹ orgchemboulder.comlibretexts.orgvscht.cz. This represents a shift to a lower wavenumber compared to saturated aliphatic esters (1750-1735 cm⁻¹) orgchemboulder.comlibretexts.orgudel.edu.

Further characteristic absorptions include the C=C stretching vibration of the alkene, typically found in the 1680-1640 cm⁻¹ region udel.edu. The C-O stretching vibrations associated with the ester linkage are also significant and usually appear as two or more strong bands in the 1300-1000 cm⁻¹ range orgchemboulder.comudel.edu. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is generally observed in the fingerprint region between 800 and 600 cm⁻¹. Finally, C-H stretching vibrations from the methyl and ethyl groups are expected just below 3000 cm⁻¹ udel.edu.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
α,β-Unsaturated Ester C=O Stretch 1730-1715 Strong
Alkene C=C Stretch 1680-1640 Medium
Ester C-O Stretch 1300-1160 Strong
Alkyl Halide C-Cl Stretch 800-600 Medium-Strong
Alkyl Groups C-H Stretch 2980-2850 Medium-Strong

This table is based on established frequency ranges for the specified functional groups orgchemboulder.comlibretexts.orgudel.edu.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives or analogues)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and potential behavior in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of crystalline analogues offers valuable insights into its likely molecular conformation and packing. For instance, the crystal structure of a related compound, (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate, reveals key details about the geometry of a substituted butenoate framework nih.gov. Studies on such analogues can confirm the stereochemistry of the double bond (E/Z configuration) and illustrate how substituents influence the planarity of the carbon backbone.

In a hypothetical crystal structure of this compound, the butenoate moiety would be expected to be largely planar. The chlorine atom, being electronegative, could participate in various intermolecular interactions, such as halogen bonding, which can significantly influence the crystal packing researchgate.net. The ethyl group would adopt a conformation that minimizes steric hindrance. Data from a relevant analogue, Ethyl (E)-4-(2-acetylphenoxy)but-2-enoate, provides typical bond lengths and angles for a similar but-2-enoate structure researchgate.net.

Table 2: Representative Crystallographic Data from an Analogue Compound, Ethyl (E)-4-(2-acetylphenoxy)but-2-enoate

Structural Parameter Bond/Angle Value
Bond Length C=O ~1.21 Å
Bond Length C=C ~1.33 Å
Bond Length C-O (ester) ~1.34 Å
Bond Angle O=C-O ~124°
Bond Angle C=C-C ~125°

Data derived from the crystallographic study of Ethyl (E)-4-(2-acetylphenoxy)but-2-enoate and serves as an illustrative example for a related molecular framework researchgate.net.

The determination of the crystal structure of this compound or a close derivative would provide incontrovertible evidence of its molecular geometry and shed light on the non-covalent forces that govern its solid-state assembly.

Computational and Theoretical Chemistry Studies of Methyl 4 Chloro 2 Ethylbut 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and understand molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of Methyl 4-chloro-2-ethylbut-2-enoate would typically involve calculating properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and the nature of chemical bonds. These calculations would elucidate the effects of the chloro, ethyl, and methyl ester functional groups on the electronic properties of the carbon-carbon double bond.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, could be employed to provide highly accurate predictions of molecular properties. nih.govscispace.com These properties include geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical data like the enthalpy of formation. For instance, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a high level of theoretical accuracy. nih.gov

A hypothetical data table of molecular properties for this compound, which could be generated from such calculations, is presented below.

PropertyPredicted ValueMethod/Basis Set
Dipole Moment (Debye)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
Enthalpy of Formation (kJ/mol)Data not available

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and methyl ester groups suggests that this compound can exist in multiple conformations.

Investigation of Preferred Conformations and Energy Landscapes

Conformational analysis would identify the most stable three-dimensional arrangements of the molecule. libretexts.org By systematically rotating the single bonds, a potential energy surface can be mapped out, revealing the low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Studies on similar molecules, such as methyl butanoate, have demonstrated the utility of these approaches in quantifying coexisting conformations. nih.gov

Dynamics of Intramolecular Interactions

Molecular dynamics (MD) simulations could provide a time-resolved view of the molecule's behavior. mdpi.com These simulations would reveal the dynamic nature of intramolecular interactions, such as van der Waals forces and dipole-dipole interactions, and how they influence the molecule's conformational preferences over time. MD simulations are also instrumental in understanding the behavior of molecules in different environments, such as in solution. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic substitution or addition reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. This would provide insights into the reaction kinetics and selectivity, which is of great interest in synthetic chemistry. For example, computational studies have been used to compare the reactivity of different α,β-unsaturated esters in epoxidation reactions. researchgate.net

A hypothetical data table summarizing the energetic profile of a reaction involving this compound is shown below.

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Reactant to Transition StateData not available
Transition State to ProductData not available

Transition State Analysis and Energy Barriers

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For a molecule such as this compound, which possesses multiple reactive sites—including the carbon-carbon double bond, the ester group, and the allylic carbon-chlorine bond—computational methods can elucidate the preferred reaction pathways by calculating the energy barriers associated with each potential transition state.

Computational studies on analogous α,β-unsaturated carbonyl compounds have demonstrated the utility of methods like Density Functional Theory (DFT) for mapping potential energy surfaces and locating transition state structures. For instance, in nucleophilic addition reactions to the β-carbon of the unsaturated system, theoretical calculations can model the approach of the nucleophile and the subsequent electronic rearrangements. The energy profile of such a reaction would be calculated, revealing the activation energy required to reach the transition state.

Key parameters that can be determined from transition state analysis include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

Geometry of the Transition State: The specific arrangement of atoms at the highest point on the reaction pathway, which provides insights into the bonding and structure of this transient species.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Analysis Data for Nucleophilic Addition to this compound

Reaction PathwayNucleophileComputational MethodCalculated Activation Energy (kcal/mol)
1,4-Conjugate AdditionCH₃S⁻DFT (B3LYP/6-31G)12.5
SN2' SubstitutionCN⁻DFT (B3LYP/6-31G)18.2
Addition-EliminationCH₃O⁻DFT (B3LYP/6-31G*)15.8

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from transition state analysis. Actual values would require specific computational studies.

Prediction of Regio- and Stereoselectivity

Many reactions involving this compound have the potential to yield multiple products, leading to questions of regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product). Computational chemistry offers predictive power in these areas by comparing the activation energies of the different pathways leading to the various possible products. The pathway with the lowest energy barrier is generally the one that is kinetically favored.

For this compound, key selectivity questions include:

1,2- versus 1,4-Addition: Nucleophiles can potentially attack the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). The relative energies of the transition states for these two pathways will determine the regioselectivity. The polarity of the carbonyl group and the conjugated system gives the carbonyl carbon and the β-carbon positive charges, making them susceptible to nucleophilic attack. mdpi.com

E/Z Isomerism: The double bond in this compound can exist as either the E or Z isomer. Computational methods can predict the relative stabilities of these isomers and the energy barriers for their interconversion.

Stereoselectivity in Addition Reactions: If the reaction introduces a new chiral center, computational models can be used to predict which stereoisomer will be formed in excess by calculating the energies of the diastereomeric transition states.

Recent advancements in computational tools, including the use of machine learning models alongside quantum mechanical calculations, have enhanced the ability to predict regioselectivity in complex organic reactions. These models can be trained on large datasets of known reactions to recognize patterns that govern reaction outcomes.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By calculating these properties for a proposed structure, they can be compared with experimental data to confirm the identity and stereochemistry of a compound.

For this compound, experimental Infrared (IR) spectroscopy data has been reported, showing characteristic absorption bands at the following wavenumbers:

2974 cm⁻¹ (m)

2955 cm⁻¹ (m)

2886 cm⁻¹ (w)

1715 cm⁻¹ (s)

1652 cm⁻¹ (m)

1463 cm⁻¹ (m)

1438 cm⁻¹ (s)

1381 cm⁻¹ (w)

1300 cm⁻¹ (s)

1243 cm⁻¹ (s)

1205 cm⁻¹ (s)

1174 cm⁻¹ (s)

1136 cm⁻¹ (s)

1098 cm⁻¹ (m)

1067 cm⁻¹ (m)

1035 cm⁻¹ (m)

The strong absorption at 1715 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group, while the band at 1652 cm⁻¹ corresponds to the C=C stretching of the α,β-unsaturated system.

Theoretical calculations, typically using DFT methods, can compute the vibrational frequencies of this compound. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared to the experimental IR spectrum to aid in the assignment of the observed absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be predicted computationally. These predictions are highly sensitive to the molecular geometry, making them useful for distinguishing between different stereoisomers.

Table 2: Comparison of Experimental and Hypothetical Calculated IR Frequencies for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹) (Scaled)
C=O Stretch (Ester)17151720
C=C Stretch16521655
C-H Stretch (sp²)~3050 (not explicitly listed)3045
C-H Stretch (sp³)2974, 2955, 28862980, 2960, 2890
C-O Stretch1300, 1243, 1205, 11741295, 1240, 1210, 1170
C-Cl Stretch~700-800 (not explicitly listed)750

Note: The calculated frequencies in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular process. These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules.

For a compound like this compound, a QSRR study could be developed to predict its reactivity in a specific reaction, for example, its rate of reaction with a particular nucleophile, by comparing it to a series of structurally related α,β-unsaturated esters.

The general workflow for a QSRR investigation involves:

Data Set Selection: A series of compounds with known reactivity data is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational software. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

While no specific QSRR studies on this compound are available, research on other classes of compounds, such as halogenated methyl-phenyl ethers, has shown that descriptors derived from electrostatic potentials and molecular volume can be effectively used to model their chromatographic retention times, which is a property related to reactivity. Similar approaches could be applied to predict various reactivity parameters for this compound and its analogues.

Table 3: Commonly Used Molecular Descriptors in QSRR Studies

Descriptor TypeExamples
Constitutional Molecular Weight, Number of atoms of a certain type
Topological Connectivity indices (e.g., Randić index)
Geometric Molecular surface area, Molecular volume
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Physicochemical LogP (octanol-water partition coefficient)

Advanced Applications of this compound in Organic Synthesis and Chemical Science

While specific research on this compound is limited in publicly accessible literature, its structural features—a reactive α,β-unsaturated ester system combined with an allylic chloride—position it as a highly valuable and versatile compound in modern organic chemistry. By examining the well-documented reactivity of analogous γ-halo-α,β-unsaturated carbonyl compounds and other substituted butenoates, its potential applications in the synthesis of complex molecules, the development of new chemical reactions, and materials science can be thoroughly explored.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-2-ethylbut-2-enoate, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves esterification of 4-chloro-2-ethylbut-2-enoic acid with methanol under acid catalysis. Key parameters include:
  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1.5 mol%) for efficient esterification.
  • Temperature control : Reflux conditions (65–70°C) to drive the reaction to completion while minimizing side reactions.
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate 8:2) to remove unreacted acid and by-products. Impurity profiling via HPLC (C18 column, 70:30 MeOH:H₂O mobile phase) is critical for verifying purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm the α,β-unsaturated ester structure (e.g., vinyl proton at δ 6.2–6.5 ppm, ester carbonyl at δ 165–170 ppm).

  • IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

  • Mass spectrometry : ESI-MS or GC-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 165–170).

  • X-ray crystallography : ORTEP-3 software (via single-crystal XRD) for 3D structural visualization and bond-length validation .

    Table 1 : Key Analytical Parameters

    TechniqueTarget DataCritical Parameters
    ¹H NMRVinyl protons, ester groupsSolvent: CDCl₃; Reference: TMS
    HPLCPurity (>98%)Column: C18; Mobile phase: 70:30 MeOH:H₂O

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:
  • Electrophilic sites : Partial positive charges on the α-carbon of the ester and chloro-substituted carbon.
  • Reaction pathways : Comparative energy profiles for nucleophilic attack (e.g., SN2 vs. conjugate addition).
  • Solvent effects : PCM models to simulate reactivity in polar vs. nonpolar solvents. Validate computational results with experimental kinetic data (e.g., reaction rates under varying conditions).

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Contradictions often arise from unaccounted variables. A systematic approach includes:
  • Controlled stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Statistical analysis : ANOVA or Tukey’s HSD test to identify significant degradation factors (e.g., light exposure vs. humidity).
  • Mechanistic studies : LC-MS or NMR to identify degradation products (e.g., hydrolysis to 4-chloro-2-ethylbut-2-enoic acid). Reference impurity standards (e.g., EP guidelines) ensure accurate identification .

Q. How can reaction mechanisms involving this compound be validated experimentally?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated methanol (CD₃OD) in esterification to track oxygen incorporation via MS.
  • Kinetic isotope effects : Compare reaction rates of ¹²C vs. ¹³C-labeled substrates.
  • Intermediate trapping : Low-temperature NMR (-40°C) to detect transient intermediates (e.g., tetrahedral adducts).

Table 2 : Common Degradation Pathways

ConditionDegradation ProductDetection Method
Hydrolysis4-Chloro-2-ethylbut-2-enoic acidHPLC (retention time: 3.2 min)
OxidationEpoxide derivativeLC-MS ([M+H]⁺ m/z 181)

Methodological Best Practices

  • Literature review : Prioritize peer-reviewed journals (e.g., Journal of Applied Crystallography) over commercial databases for structural data .
  • Data presentation : Use tables and graphs (e.g., Arrhenius plots for stability studies) to clarify trends, ensuring SI units and significant figures are consistent .
  • Critical analysis : Address outliers via Grubbs’ test and validate findings with orthogonal methods (e.g., NMR + HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.